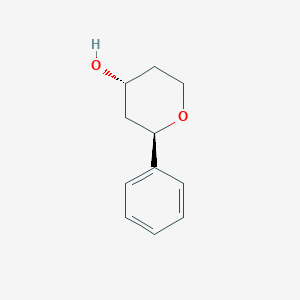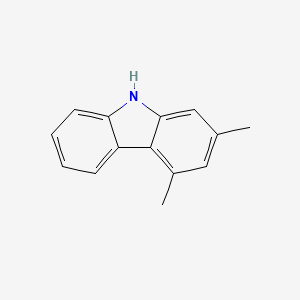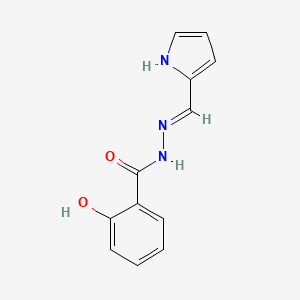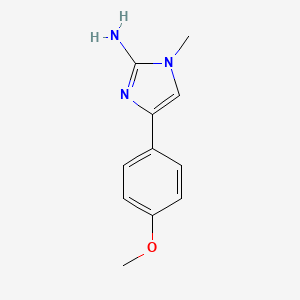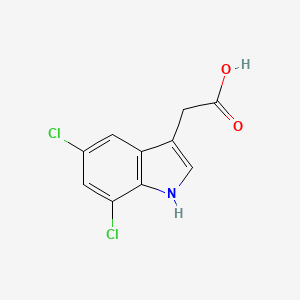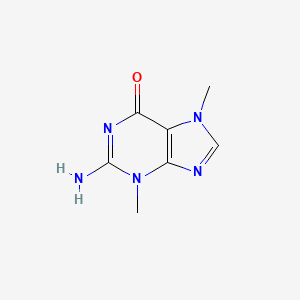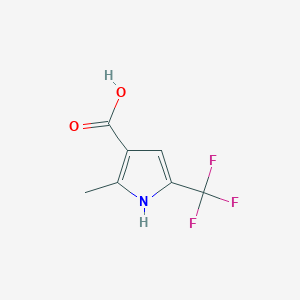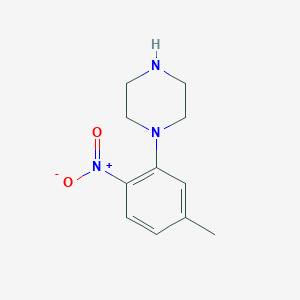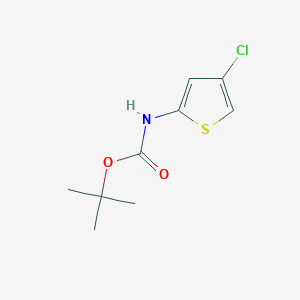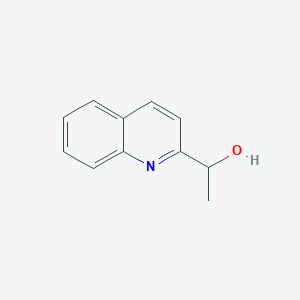
1-(Quinolin-2-yl)ethanol
Vue d'ensemble
Description
1-(Quinolin-2-yl)ethanol, also known as 2-(quinolin-2-yl)ethanol, is a chemical compound that belongs to the family of quinoline derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry.
Applications De Recherche Scientifique
1. Anticancer Activity
1-(Quinolin-2-yl)ethanol compounds, particularly those in the quinazolin-4-yl subclass, have shown potential in anticancer applications. A study conducted toxicity predictions for these compounds, identifying several with high activity and low toxicity, indicating their promise in anticancer treatments (Yeni, Supandi, & Merdekawati, 2018).
2. Fluorescent Sensing
Compounds based on the quinoline platform, such as N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide, have been developed as fluorescent sensors. These sensors exhibit high selectivity and sensitivity, particularly for detecting metal ions like cadmium and zinc in ethanol. This application is significant for environmental monitoring and biochemical research (Zhou et al., 2012).
3. Chemosensors for Monitoring Zinc Concentrations
Chemosensors incorporating the quinoline moiety, such as sensor 1 (2-(N-(2-hydroxyethyl)-N-((pyridin-2-yl)methyl)amino)-N-(quinolin-8-yl)acetamide), have been synthesized for detecting Zn2+ in aqueous solutions. These sensors are notable for their high sensitivity, specificity, and practicality in biological and aqueous sample monitoring (Park et al., 2015).
4. Environmentally Friendly Synthesis
The environmentally friendly synthesis of various quinolin-2-yl substituted ureas in water has been established. This method emphasizes green chemistry principles, offering high yields and excellent regioselectivity, making it practical for large-scale synthesis (Xie et al., 2019).
5. Fluorescent Determination of Mercury
Quinolin-8-ol derivatives have been used as chemosensors for the selective and sensitive fluorescent determination of Hg(2+) ions. These compounds show promise for environmental and biochemical applications due to their high selectivity and sensitivity (Han et al., 2009).
6. Antioxidant and Cytotoxic Activities
Novel pyrazoline incorporated 2-quinolones have been synthesized and shown to possess antioxidant and cytotoxic activities. These compounds could be significant in the development of new therapeutic agents (Kumar, Fernandes, & Kumar, 2016).
7. Antimicrobial and Anti-inflammatory Properties
Isoxazoline incorporated 2-quinolones have demonstrated antimicrobial and anti-inflammatory activities. These findings could contribute to the development of new drugs in these domains (Kumar, Fernandes, & Kumar, 2014).
Propriétés
IUPAC Name |
1-quinolin-2-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)10-7-6-9-4-2-3-5-11(9)12-10/h2-8,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHYEFDUPUBGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

